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Compound of Interest

Compound Name: s55746

Cat. No.: B3027989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of S55746, a

potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, for its target protein. The document

details quantitative binding data, the experimental methodologies used for its determination,

and the associated signaling pathways.

Quantitative Binding Affinity Data
S55746, also known as BCL201, demonstrates high-affinity binding to the anti-apoptotic protein

BCL-2.[1][2] This interaction is highly selective, with significantly lower affinity for other BCL-2

family members like BCL-XL, and no considerable binding to MCL-1 or BFL-1.[3][4] The

binding of S55746 to the hydrophobic groove of BCL-2 competitively inhibits the binding of pro-

apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.[1][5][3][4]

The key binding affinity and functional activity parameters for S55746 are summarized in the

table below.
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Parameter Value Cell/Assay Type Reference

Ki (Inhibition

Constant)
1.3 nM Cell-free assay [1][2][3][6]

Kd (Dissociation

Constant)
3.9 nM Not Specified [2]

Selectivity (BCL-2 vs.

BCL-XL)
~70 to 400-fold Various assays [1][3][6]

IC50 (Cell Viability) 71.6 nM RS4;11 cells [1]

IC50 (Cell Viability) 1.7 µM
H146 cells (BCL-XL

dependent)
[1]

EC50 (Apoptosis

Induction)
4.4 - 47.2 nM

Primary Chronic

Lymphocytic

Leukemia (CLL) cells

[3]

EC50 (Apoptosis

Induction)
2.5 - 110 nM

Primary Mantle Cell

Lymphoma (MCL)

cells

[3]

EC50 (Apoptosis

Induction)
> 3 µM

Platelets (BCL-XL

dependent)
[3]

Experimental Protocols
The determination of S55746's binding affinity and functional characterization involved several

key experimental methodologies.

Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) was a primary method used to determine the inhibition constant

(Ki) of S55746 for BCL-2.[3]

Protocol Outline:

Reagents: Recombinant human BCL-2 protein, a fluorescently labeled peptide tracer that

binds to the BCL-2 hydrophobic groove (e.g., Fluorescent-PUMA), and S55746.[3]
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Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low

fluorescence polarization. When bound to the larger BCL-2 protein, its tumbling is restricted,

leading to a high polarization signal.

Procedure:

A fixed concentration of BCL-2 and the fluorescent tracer are incubated together to form a

complex with a high polarization signal.

Increasing concentrations of S55746 are added to the mixture.

S55746 competes with the fluorescent tracer for binding to BCL-2. As S55746 displaces

the tracer, the polarization signal decreases.

Data Analysis: The decrease in fluorescence polarization is measured, and the data is fitted

to a competitive binding model to calculate the IC50 value, which is then converted to the Ki

value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) was employed to further characterize the binding

interaction between S55746 and BCL-2.[3]

Protocol Outline:

Immobilization: A BCL-2 family protein (e.g., BCL-2) or a competing peptide (like BIM BH3) is

immobilized on the surface of an SPR sensor chip.[3][7]

Analyte Injection: A solution containing S55746 (the analyte) is flowed over the sensor

surface.

Binding Measurement: The binding of S55746 to the immobilized protein causes a change in

the refractive index at the sensor surface, which is detected as a change in the SPR signal

(measured in response units, RU).

Kinetic Analysis: By measuring the association and dissociation rates at various analyte

concentrations, the dissociation constant (Kd) can be determined. Competition SPR assays
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can also be performed where the analyte and a competing ligand are co-injected to

determine the inhibition constant (Ki).[7]

Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation assays were utilized to confirm the selective disruption of the BCL-

2/BAX protein-protein interaction by S55746 within a cellular context.[3][8]

Protocol Outline:

Cell Treatment: Cells (e.g., RS4;11) are treated with varying concentrations of S55746 or a

vehicle control.[3]

Cell Lysis: The cells are lysed to release cellular proteins while maintaining protein-protein

interactions.

Immunoprecipitation: An antibody specific to BCL-2 is added to the cell lysate and incubated

to form an antibody-BCL-2-BAX complex. This complex is then captured using protein A/G

beads.

Washing: The beads are washed to remove non-specifically bound proteins.

Elution and Western Blotting: The bound proteins are eluted from the beads and separated

by SDS-PAGE. The presence of BAX in the immunoprecipitated complex is detected by

Western blotting using an anti-BAX antibody.

Result Interpretation: A decrease in the amount of co-immunoprecipitated BAX with

increasing concentrations of S55746 indicates the disruption of the BCL-2/BAX interaction.

[3]

Signaling Pathway and Mechanism of Action
S55746 functions as a BH3-mimetic, directly targeting the anti-apoptotic protein BCL-2. The

binding of S55746 to the BH3-binding groove of BCL-2 prevents the sequestration of pro-

apoptotic proteins like BAX and BAK. This leads to the activation of the mitochondrial apoptotic

pathway.
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Caption: Mechanism of S55746-induced apoptosis.

The diagram illustrates that S55746 binds to BCL-2, preventing it from inhibiting the pro-

apoptotic proteins BAX and BAK.[3][6] This allows BAX and BAK to induce mitochondrial outer

membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn,

activates caspase-3, resulting in the cleavage of PARP and ultimately, apoptosis.[1][5][3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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